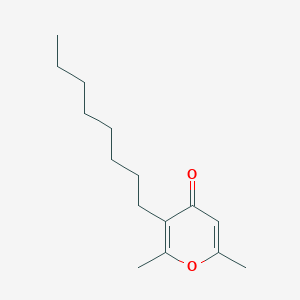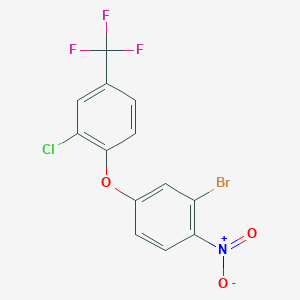![molecular formula C21H24O2S2 B14330075 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane CAS No. 106672-61-1](/img/structure/B14330075.png)
2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[25]octane” is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzenesulfinyl chloride and phenylsulfanyl ethyl derivatives. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the final spirocyclic structure. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under the influence of strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted spirocyclic compounds
Applications De Recherche Scientifique
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of “2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl and sulfanyl groups could play a crucial role in these interactions, influencing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]heptane
- 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]nonane
Uniqueness
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of both sulfinyl and sulfanyl groups further enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
106672-61-1 |
|---|---|
Formule moléculaire |
C21H24O2S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-2-(2-phenylsulfanylethyl)-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C21H24O2S2/c22-25(19-12-6-2-7-13-19)21(20(23-21)14-8-3-9-15-20)16-17-24-18-10-4-1-5-11-18/h1-2,4-7,10-13H,3,8-9,14-17H2 |
Clé InChI |
OQUBZKYWGUFGOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


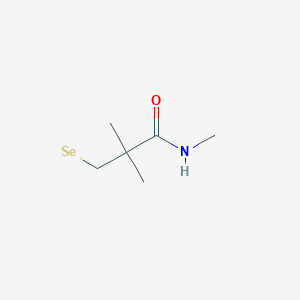
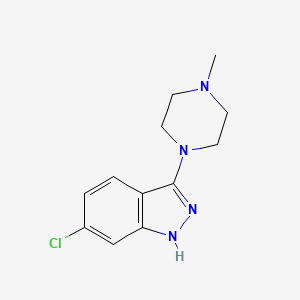
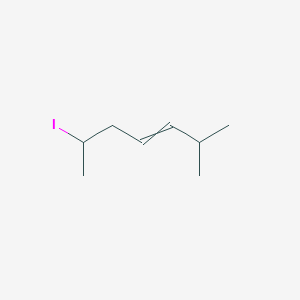
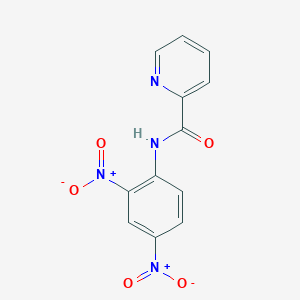
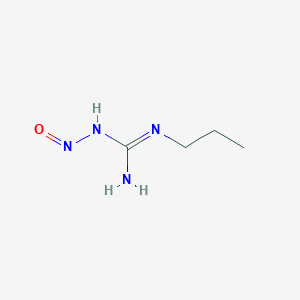
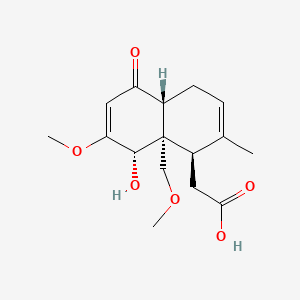
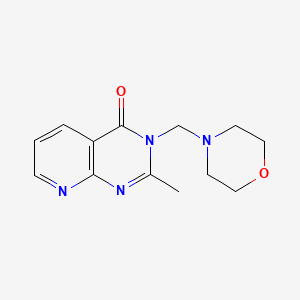
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
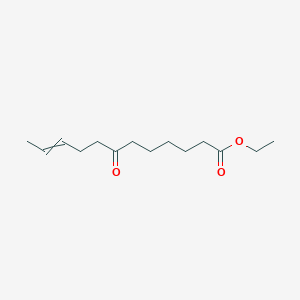
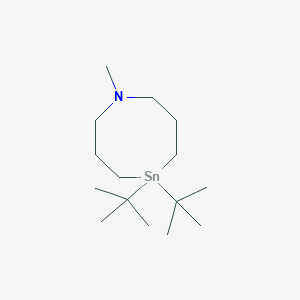
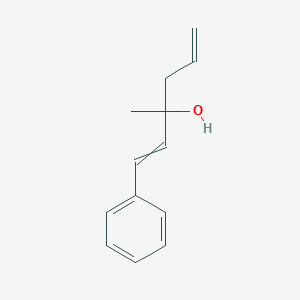
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
